![molecular formula C15H12ClIN2O3 B13897997 Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, iodo, and pyridinylacetyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The final step involves the acylation of the benzoate with 2-pyridin-4-ylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyridinylacetyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Scientific Research Applications
Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the iodo substituent.
Methyl 5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate: Lacks the chloro substituent.
Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate: Pyridinyl group is in a different position.
Uniqueness
The presence of both chloro and iodo substituents, along with the pyridinylacetyl group, makes Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate unique. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12ClIN2O3 |
|---|---|
Molecular Weight |
430.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-7-12(17)11(16)8-13(10)19-14(20)6-9-2-4-18-5-3-9/h2-5,7-8H,6H2,1H3,(H,19,20) |
InChI Key |
KEDOKEOJKJDNMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=NC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



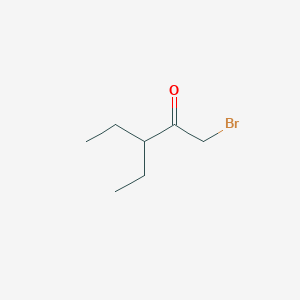
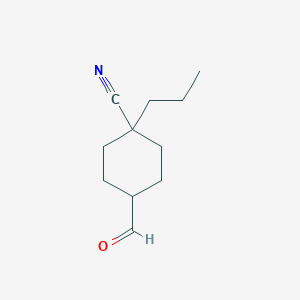
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
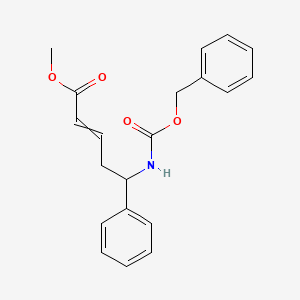

![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
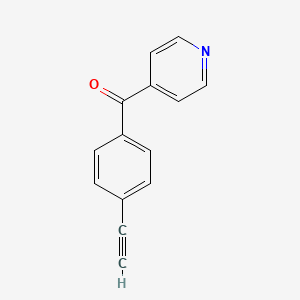
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
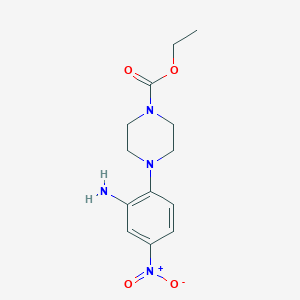
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


